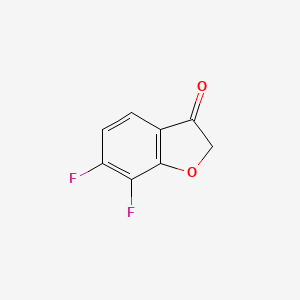

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one

Descripción

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one is a fluorinated dihydrobenzofuran derivative characterized by a fused benzene ring, a five-membered oxygen-containing heterocycle, and two fluorine substituents at positions 6 and 6. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by fluorine atoms.

Propiedades

IUPAC Name |

6,7-difluoro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAMYXXHEDSDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fluorination of Benzofuran Precursors

Selective fluorination at the 6 and 7 positions is commonly achieved by employing electrophilic fluorinating agents on suitably substituted benzofuran intermediates. This approach ensures regioselective incorporation of fluorine atoms.

- Starting from 2,3-dihydrobenzofuran derivatives, fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be used under controlled conditions.

- Reaction parameters such as temperature, solvent, and reaction time are optimized to maximize fluorination efficiency and minimize side reactions.

Transition Metal-Catalyzed Cyclization and Functionalization

Recent advances in transition metal catalysis, particularly rhodium and ruthenium catalysts, have enabled efficient synthesis of dihydrobenzofuran derivatives including fluorinated analogues.

- Rhodium-catalyzed C–H activation and cyclization reactions allow the formation of the dihydrobenzofuran ring with simultaneous installation of substituents.

- For example, rhodium-promoted carboamidation of aryl-joined alkenes with dioxazolones can yield dihydrobenzofurans with high enantioselectivity and yields ranging from 44% to 83%.

- Carbene insertion methods using fluoroalkyl N-triftosylhydrazones as carbene precursors have been demonstrated to produce asymmetric fluoroalkyl-substituted dihydrobenzofurans with excellent diastereomeric and enantiomeric ratios (up to >20:1 dr and 98:2 er).

Reduction and Functional Group Transformations

- Nitro-substituted benzofuran intermediates can be reduced using powdered iron in glacial acetic acid to yield amino-substituted benzofurans, which serve as key intermediates for further functionalization including fluorination at desired positions.

- Chlorination steps using N-chlorosuccinimide in dimethylformamide enable selective halogenation at specific ring positions, facilitating subsequent substitution reactions.

A representative synthetic sequence adapted from patent literature involves:

- Transition metal-catalyzed methods provide a versatile and efficient approach to synthesize this compound and related derivatives, offering control over stereochemistry and substitution patterns.

- The use of fluoroalkyl carbene precursors in rhodium-catalyzed reactions is a breakthrough for asymmetric synthesis of fluorinated dihydrobenzofurans, achieving excellent stereocontrol and yields.

- Traditional halogenation and reduction steps remain essential for preparing key intermediates that facilitate selective fluorination and ring construction.

- Reaction conditions such as temperature, solvent choice, and catalyst loading are critical for optimizing yields and purity, with typical reaction times ranging from several hours to overnight stirring.

The preparation of this compound involves a combination of classical organic transformations and modern transition metal-catalyzed methodologies. Advances in rhodium-catalyzed C–H activation and carbene insertion have significantly enhanced the efficiency and selectivity of synthesizing this compound. Careful control of reaction parameters and the use of appropriate fluorinating agents enable the selective incorporation of fluorine atoms at the 6 and 7 positions. The integration of reduction and halogenation steps provides versatile intermediates for the synthesis pathway. Collectively, these methods afford the target compound in good to excellent yields with high stereochemical purity, supporting its potential applications in medicinal chemistry and material science.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives

Reduction: Formation of alcohols

Substitution: Formation of substituted benzofuran derivatives

Aplicaciones Científicas De Investigación

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects

Comparación Con Compuestos Similares

Research Findings and Challenges

- Synthetic Challenges : Fluorination at positions 6 and 7 requires precise control to avoid side reactions, unlike chlorination, which is more straightforward .

- Biological Activity: Preliminary studies suggest fluorinated benzofuranones inhibit enzymes like monoamine oxidases, but toxicity profiles require further validation .

Actividad Biológica

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a benzofuran structure. Its molecular formula is , and it has a molecular weight of approximately 182.14 g/mol. The incorporation of fluorine atoms enhances the compound's lipophilicity and may improve its binding affinity to biological targets, making it a valuable candidate for further research.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atoms increase the compound's reactivity and binding affinity to various biological receptors and enzymes. Preliminary studies suggest that it may act by inhibiting certain enzymes or modulating receptor activity, which can lead to significant biological effects such as anticancer or antimicrobial activities.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induces apoptosis via caspase activation |

| U937 | 10.38 | Inhibits cell proliferation |

| A549 | 12.00 | Modulates cell cycle proteins |

These findings suggest that the compound may trigger apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle-related proteins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that this compound may possess activity against various bacterial strains. The presence of fluorine enhances its interactions with microbial targets, potentially leading to increased efficacy in inhibiting microbial growth.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of benzofuran compounds exhibited significant cytotoxic effects against human leukemia cell lines with IC50 values lower than traditional chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research highlighted the role of fluorine in enhancing the binding affinity of the compound to its molecular targets. Molecular docking studies indicated strong interactions between the compound and key proteins involved in cancer progression.

- Antimicrobial Evaluation : A recent investigation evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting that derivatives like this compound could serve as lead compounds for developing new antibiotics.

Q & A

Q. What are the recommended synthetic routes for 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorinated benzofuran derivatives often employs one-pot multi-component reactions under mild acidic or catalytic conditions. For example, pseudo three-component methods using alkoxy or chloro substituents have achieved yields up to 70% in structurally similar compounds (e.g., 3k, 3l, and 3m in ). Key factors include solvent polarity (e.g., ethanol vs. THF), temperature control (room temperature vs. reflux), and stoichiometric ratios of reactants. Characterization via and NMR is critical for confirming regioselectivity and fluorine placement, as fluorine atoms induce distinct deshielding effects in aromatic protons (δ 6.8–7.2 ppm) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in fluorinated benzofuran derivatives?

- Methodological Answer : Fluorine atoms introduce coupling patterns in NMR (e.g., ) and distinct NMR shifts (typically δ -110 to -150 ppm for aromatic fluorine). For 6,7-Difluoro derivatives, - HMBC correlations can confirm substitution patterns. Mass spectrometry (HRMS) with isotopic peak analysis helps distinguish between dihydrobenzofuranone isomers. IR spectroscopy identifies carbonyl stretching frequencies (~1700–1750 cm) and fluorine-induced shifts in C-F stretches (~1100–1250 cm) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported reactivity of fluorinated benzofuranones under nucleophilic or electrophilic conditions?

- Methodological Answer : Contradictions often arise from solvent effects and fluorine’s electron-withdrawing nature. For example, fluorinated benzofuranones may exhibit reduced electrophilicity at the carbonyl group due to inductive effects, requiring stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., AlCl). Comparative studies using Hammett substituent constants (σ) can rationalize reactivity trends. Controlled experiments under inert atmospheres (N/Ar) minimize side reactions like oxidation or hydrolysis .

Q. How does fluorination at the 6,7-positions influence the electronic and steric properties of dihydrobenzofuran-3-one, and how can DFT calculations validate these effects?

- Methodological Answer : Fluorination alters frontier molecular orbitals (FMOs) and HOMO-LUMO gaps, impacting redox behavior and binding affinity in supramolecular systems. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and Fukui indices to predict reactive sites. Experimental validation via cyclic voltammetry (CV) and X-ray crystallography (for steric effects) is recommended. For example, fluorine’s van der Waals radius (1.47 Å) may sterically hinder π-π stacking in crystal lattices .

Q. What are the challenges in scaling up fluorinated benzofuranone synthesis while maintaining enantiomeric purity, and how can asymmetric catalysis address this?

- Methodological Answer : Fluorine’s strong inductive effect complicates enantioselective synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclization. Kinetic resolution via lipase-catalyzed esterification (e.g., CAL-B) has achieved >90% ee in related compounds. Process optimization should prioritize solvent recyclability (e.g., ionic liquids) and low-temperature conditions to suppress racemization .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies in melting points or spectral data across studies on fluorinated benzofuran derivatives?

- Methodological Answer : Discrepancies often stem from polymorphic forms or residual solvents. Thermoanalytical techniques (DSC/TGA) can identify polymorph transitions, while NMR in deuterated DMSO or CDCl detects solvent inclusion. Cross-referencing with crystallographic data (CCDC entries) ensures structural accuracy. For example, a 2–3°C variation in melting points may indicate different crystal packing modes .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in fluorinated benzofuranone libraries?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates electronic descriptors (Hammett σ, LogP) with biological activity. QSAR models trained on fluorinated analogs (e.g., 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one in ) can predict bioactivity cliffs. Bayesian neural networks improve predictive accuracy for small datasets (<50 compounds) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Fluorinated compounds often exhibit enhanced toxicity and environmental persistence. Use PPE (nitrile gloves, goggles) and work in fume hoods. Storage in dry, inert environments (argon-purged desiccators) prevents hydrolysis. Spills require neutralization with calcium carbonate followed by disposal via EPA-approved hazardous waste protocols (P501 in ). LC-MS monitoring of degradation products is advised for environmental compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.